Compound Description: ST91 is a α2-adrenergic receptor (α2AR) agonist known to produce antinociception and exhibit synergistic effects with opioids. Research suggests its mechanism of action involves both α2AAR and non-α2AAR subtypes. [, ]
Compound Description: This compound demonstrated potent EGFR inhibiting activity, exhibiting higher anticancer activity on MCF‐7 and MDA‐MB231 breast cancer cell lines compared to the reference drug. []
Compound Description: This compound, along with several others in the study, showed notable anticancer activity against MCF‐7 and MDA‐MB231 breast cancer cell lines, surpassing the activity of the reference drug. []
Compound Description: This compound exhibited significant anticancer activity against tested cancer cell lines, demonstrating superior efficacy compared to erlotinib. Furthermore, it displayed promising potency as an EGFR tyrosine kinase inhibitor. []
Compound Description: This compound demonstrated potent anticancer activity against the tested cancer cell lines, exceeding the activity of erlotinib. It also showed promising potency in inhibiting EGFR tyrosine kinase. []
Compound Description: This compound exhibited potent anticancer activity against the tested cancer cell lines, outperforming erlotinib in efficacy. Additionally, it demonstrated significant potency as an inhibitor of EGFR tyrosine kinase. []
Compound Description: MTEP is a selective antagonist of group I metabotropic glutamate receptors (mGluR), specifically targeting the mGluR5 subtype. In rat models of Parkinson's disease, MTEP has shown promise in attenuating l-DOPA-induced dyskinesia and associated molecular changes. []
Compound Description: EMQMCM selectively antagonizes mGluR1, a subtype of group I metabotropic glutamate receptors. While showing some efficacy in reducing molecular markers associated with l-DOPA-induced dyskinesia in rats, it also negatively impacted motor performance. []
Compound Description: Ro631908 is an N-methyl-d-aspartate (NMDA)-R2B subunit (NR2B)-selective NMDA receptor antagonist. In rat studies, it showed positive effects on motor function but did not alleviate dyskinesia. []
Compound Description: VU0424465 is a metabotropic glutamate receptor 5 (mGlu5)-positive allosteric modulator (PAM) that can induce receptor desensitization alone and enhance DHPG-induced desensitization in both recombinant cells and neurons. []
Compound Description: VU0409551 is an mGlu5 PAM that, similar to VU0424465, can induce receptor desensitization on its own and potentiate DHPG-induced desensitization in specific cell types. []
Compound Description: CDPPB is an mGlu5 PAM that exhibits distinct effects on mGlu5 desensitization depending on the cell type. It enhances DHPG-induced desensitization in most cases but does not induce desensitization on its own in cortical neurons. []
Compound Description: Temafloxacin hydrochloride is a broad-spectrum antibacterial agent belonging to the 4-pyridone-3-carboxylic acid class. It exists as a racemate with a chiral center at the C3 position of the 7-piperazin-1-yl group. While both enantiomers exhibit similar antibacterial activity in vitro, minor differences were observed in vivo. []
Compound Description: This compound is a cinnamoyl-piperazine derivative investigated for its potential as a PAR-1 antagonist. []
Compound Description: This compound is another cinnamoyl-piperazine derivative evaluated for its PAR-1 antagonist activity. []
Compound Description: This is a cinnamoyl-piperazine derivative investigated for its PAR-1 antagonist activity. []
Compound Description: This is a cinnamoyl-piperazine derivative evaluated as a potential PAR-1 antagonist. []
Compound Description: This compound is a cinnamoyl-piperazine derivative investigated for its PAR-1 antagonist properties. []
Compound Description: This cinnamoyl-piperazine derivative was investigated for its PAR-1 antagonist activity. []
Compound Description: This compound, a cinnamoyl-piperazine derivative, was studied for its potential as a PAR-1 antagonist. []
Compound Description: This is another cinnamoyl-piperazine derivative investigated for its PAR-1 antagonist properties. []
Compound Description: This compound is a cinnamoyl-piperazine derivative that has been investigated for its PAR-1 antagonist activity. []
Compound Description: This compound is a cinnamoyl-piperazine derivative investigated as a potential PAR-1 antagonist. []
Compound Description: This compound, a cinnamoyl-piperazine derivative, was investigated for its PAR-1 antagonist properties. []
Compound Description: This is a cinnamoyl-piperazine derivative evaluated for its potential as a PAR-1 antagonist. []
Compound Description: This is another cinnamoyl-piperazine derivative evaluated for its potential as a PAR-1 antagonist. []
Compound Description: This compound is a cinnamoyl-piperazine derivative investigated as a potential PAR-1 antagonist. []
Compound Description: This compound is a cinnamoyl-piperazine derivative evaluated for its potential as a PAR-1 antagonist. []
Compound Description: BHT-920 is a selective α2-adrenoceptor agonist that induces contractions in human saphenous veins. Studies suggest its actions are mediated primarily through the α2C-adrenoceptor subtype. []
UK 14,304 (5-Bromo-6-(2-imidazolin-2-ylamino)quinoxaline)
Compound Description: UK 14,304 is another selective α2-adrenoceptor agonist that induces contractions in human saphenous veins. []
Compound Description: Yohimbine is a known α2-adrenoceptor antagonist, effectively inhibiting contractions induced by α2-adrenoceptor agonists in human saphenous veins. []
Compound Description: Prazosin acts as a selective α1-adrenoceptor antagonist. In studies on human saphenous veins, prazosin effectively inhibited contractions induced by α1-adrenoceptor agonists but did not affect those caused by α2-adrenoceptor agonists. []
Compound Description: ARC 239 is an α-adrenoceptor antagonist that displays affinity for both α1- and α2-adrenoceptor subtypes. Its activity profile suggests it may have a preference for the α2C-adrenoceptor subtype. []
Compound Description: WB 4101 is an α-adrenoceptor antagonist with affinity for both α1- and α2-adrenoceptor subtypes. Its activity profile suggests it may have a preference for the α2C-adrenoceptor subtype. []
Compound Description: HV 723 is an α-adrenoceptor antagonist that binds to both α1- and α2-adrenoceptor subtypes. Its activity profile suggests that it may exhibit a preference for the α2C-adrenoceptor subtype. []
Compound Description: This compound is another structurally related compound identified in the context of selective NK-3 antagonists. []
Overview
(2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is a chemical compound that falls under the category of piperazine derivatives. This compound is notable for its potential pharmacological applications, particularly in the realm of medicinal chemistry. The structure features a difluorophenyl group, a methoxypyridazine moiety, and a piperazine ring, which are significant in terms of biological activity.
Source
The compound can be synthesized through various methods detailed in scientific literature, indicating its relevance in drug discovery and development processes. The synthesis and characterization of similar compounds have been explored in research studies focusing on their biological activities and structure-activity relationships.
Classification
This compound is classified as a piperazine derivative and is part of the broader category of heterocyclic compounds. Its specific functional groups suggest potential interactions with biological targets, making it an interesting subject for further research.
Synthesis Analysis
Methods
The synthesis of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. Key methods may include:
Formation of the Piperazine Ring: The synthesis often starts with the preparation of the piperazine core, which can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyridazine Moiety: The 6-methoxypyridazin-3-yl group can be introduced via nucleophilic substitution or coupling reactions with pyridazine derivatives.
Fluorination: The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring may involve electrophilic fluorination techniques or the use of fluorinating agents.
Final Hydrochloride Salt Formation: The final step typically involves converting the base form into its hydrochloride salt to enhance solubility and stability.
Technical Details
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis
Structure
The molecular structure of (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride can be described as follows:
Molecular Formula: C15H17ClF2N4O
Molecular Weight: Approximately 348.27 g/mol
Structural Features:
A difluorophenyl ring providing lipophilicity.
A piperazine ring offering flexibility in binding interactions.
A methoxypyridazine group contributing to potential receptor interactions.
Data
The compound's structural data can be elucidated using X-ray crystallography or computational modeling to understand its three-dimensional conformation and potential interactions with biological targets.
Chemical Reactions Analysis
Reactions
The compound can undergo various chemical reactions typical for piperazine derivatives, including:
Nucleophilic Substitution: The presence of halogen substituents allows for nucleophilic attack by various nucleophiles.
Acylation Reactions: The carbonyl group in the methanone structure can participate in acylation reactions with amines or alcohols.
Hydrolysis: Under acidic or basic conditions, hydrolysis may occur, particularly affecting the methanone functionality.
Technical Details
Reactions involving this compound should be monitored using chromatographic techniques to assess conversion rates and product formation.
Mechanism of Action
Process
The mechanism of action for (2,6-Difluorophenyl)(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone hydrochloride is likely related to its ability to interact with specific biological receptors or enzymes.
Binding Affinity: The difluorophenyl and methoxypyridazine groups may enhance binding affinity to target proteins.
Signal Transduction Modulation: Upon binding, it may modulate signal transduction pathways involved in various physiological processes.
Data
Experimental studies would be needed to elucidate specific binding sites and affinities using techniques such as surface plasmon resonance or radiolabeled ligand binding assays.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically exists as a white crystalline solid.
Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic groups.
Chemical Properties
Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
Reactivity: Reacts readily with strong nucleophiles due to the electrophilic nature of its carbonyl group.
Relevant data on solubility, stability under various conditions, and reactivity profiles should be gathered from experimental studies for comprehensive understanding.
Applications
Scientific Uses
The compound has potential applications in:
Pharmaceutical Development: As a lead compound for developing new drugs targeting specific diseases.
Biological Research: Useful in studying receptor interactions and signaling pathways due to its structural characteristics.
Medicinal Chemistry: Serves as a scaffold for synthesizing analogs with improved efficacy or reduced side effects.
Further research is needed to explore its full therapeutic potential and mechanisms underlying its biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.